1,1-Bis(3-methylbutoxy)propan-2-one
Description
Properties
CAS No. |
88308-13-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1,1-bis(3-methylbutoxy)propan-2-one |
InChI |
InChI=1S/C13H26O3/c1-10(2)6-8-15-13(12(5)14)16-9-7-11(3)4/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
QXQRFUDNDHFJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C(=O)C)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The base deprotonates the α-hydrogen of acetone, generating an enolate ion, which subsequently undergoes nucleophilic substitution with the alkyl halide. A key challenge lies in the relatively low acidity of acetone’s α-hydrogens (pKa ~20), necessitating vigorous conditions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance enolate stability, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
Example Protocol:
- Dissolve acetone (0.2 mol) and 3-methylbutyl bromide (0.5 mol) in anhydrous THF.
- Add potassium tert-butoxide (0.5 mol) under nitrogen atmosphere.
- Reflux at 80°C for 12–24 hours.
- Quench with water, extract with diethyl ether, and purify via distillation.
Yield optimization requires stoichiometric excess of the alkyl halide and controlled temperature to minimize elimination side reactions.
Acid-Catalyzed Condensation: Leveraging Ketone Reactivity
Acid catalysts facilitate ether formation through nucleophilic substitution or condensation. In this context, propan-2-one reacts with 3-methyl-1-butanol under acidic conditions, though this method is less common than Williamson synthesis.
Catalytic Systems and Conditions
Solid acid catalysts like zirconium dioxide (ZrO₂) or titanium dioxide (TiO₂) promote condensation while minimizing carbocation rearrangements. For instance, Pt-ZrO₂ catalysts have demonstrated efficacy in analogous ketone syntheses by enabling dehydrogenation-condensation sequences.
Proposed Pathway:
- Dehydrogenation: 3-Methyl-1-butanol → 3-methylbutanal (via Pt sites).
- Aldol Condensation: Propan-2-one and 3-methylbutanal → β-hydroxy ketone intermediate.
- Dehydration/Hydrogenation: Intermediate → 1,1-Bis(3-methylbutoxy)propan-2-one.
This route’s success hinges on balancing acid and base sites on the catalyst surface to drive condensation without over-dehydration.
Comparative Analysis of Synthesis Routes
| Method | Conditions | Advantages | Challenges |
|---|---|---|---|
| Williamson Synthesis | KOtBu, THF, 80°C | High selectivity, straightforward | Low enolate stability |
| Acid Catalysis | Pt-ZrO₂, 70–80°C | Tunable catalysts, one-pot potential | Competing dehydration pathways |
| Hydrogenation | Raney Ni, H₂ (2–5 MPa) | High yields with optimized steps | Multi-step complexity |
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(3-methylbutoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(3-methylbutoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(3-methylbutoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ketone group and the 3-methylbutoxy substituents, which can participate in various chemical transformations.
Comparison with Similar Compounds
1,1-Bis(p-chlorophenyl)propan-2-one
- Structure : Features two p-chlorophenyl groups instead of 3-methylbutoxy chains.
- Reactivity: Likely undergoes biotransformation in insect models, as suggested by its formation from 2-amino-1,1-bis(p-chlorophenyl)propane .
1-(3-(Methylthio)phenyl)propan-2-one
Substituted Propan-2-one Derivatives
2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine
- Structure : Shares 3-methylbutoxy substituents but includes an ethanamine backbone.
- Biochemical Behavior: Exhibits hydrophobic interactions with alpha-glucosidase (three amino acid residues) and moderate binding energy (-3.0 kcal/mol), suggesting that 3-methylbutoxy groups may influence ligand-receptor stability .
1,3-Bis(diphenylphosphino)propane
- Structure: Propane backbone with diphenylphosphino groups (CAS 6737-42-4).
- Applications : Widely used as a ligand in catalysis (e.g., cross-coupling reactions), highlighting how bulky substituents on propane derivatives enable coordination chemistry .
Functional Group Comparisons: Ketones vs. Hydroxyketones
3-Hydroxybutan-2-one (CAS 513-86-0)
- Structure : A smaller hydroxyketone with a hydroxyl group adjacent to the carbonyl.
- Reactivity : Prone to oxidation or reduction reactions due to the hydroxyl-ketone proximity, unlike the ether-stabilized 1,1-Bis(3-methylbutoxy)propan-2-one .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Binding Energy and Interactions
| Compound | Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|---|
| 2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine | Alpha-glucosidase | -3.0 | Hydrophobic (3 residues) |
| tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Not specified | -4.5 | Stable ligand-receptor binding |
Research Findings and Implications
- Substituent Effects : The 3-methylbutoxy groups in 1,1-Bis(3-methylbutoxy)propan-2-one likely enhance hydrophobicity and steric bulk compared to aryl or hydroxy-substituted analogs, impacting solubility and reactivity .
- Synthetic Utility: Ether-linked ketones are valuable in polymer precursors, whereas phosphino- or thioether-substituted derivatives excel in catalysis or medicinal chemistry .
- Safety Considerations: While direct data is lacking, analogs like 1,3-bis(diphenylphosphino)propane require stringent handling protocols, suggesting similar precautions for 1,1-Bis(3-methylbutoxy)propan-2-one .
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